6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a nitrile group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with cyanamide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxides, reduced derivatives, and fused ring systems. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antituberculosis and anticancer drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is employed in the design and synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit key enzymes or receptors involved in disease progression. The nitrile group and the imidazo[1,2-a]pyridine ring play crucial roles in binding to the target sites and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-8-iodoimidazo[1,2-a]pyridine
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
Uniqueness
6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of the nitrile group at the 3rd position, which imparts distinct reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its potential in various applications .
Properties
Molecular Formula |
C9H6BrN3 |
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Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6BrN3/c1-6-2-7(10)5-13-8(3-11)4-12-9(6)13/h2,4-5H,1H3 |
InChI Key |
LQGBRDHEVUFVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2C#N)Br |
Origin of Product |
United States |
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